Dopamine D1 vs. D2 Receptor Antagonist Selectivity Profile Compared with Haloperidol and SCH-23390
Bulbocapnine exhibits a D1-preferring antagonist binding profile with an IC₅₀ of 739 nM at the rat D1 receptor (D1A subtype, [³H]SCH-23390 displacement) and 14,000 nM at the rat D2 receptor ([³H]spiperone displacement), yielding a D1/D2 selectivity ratio of approximately 19:1 [1]. This selectivity profile is the inverse of haloperidol, the prototypical antipsychotic D2 antagonist, which binds D2 with sub-nanomolar affinity (Ki ≈ 0.6–5 nM) and D1 with Ki ≈ 80 nM [2]. In contrast, SCH-23390—the gold-standard selective D1 antagonist—binds D1 with Ki = 0.2 nM but retains meaningful D2 affinity, making bulbocapnine a mechanistically distinct tool for experiments requiring moderate D1 affinity with substantially weaker D2 engagement [3]. The stereochemical basis for this profile was established by Schaus et al., who demonstrated that the (S)-(6aS) absolute configuration and the presence of a C-11 hydroxyl group are critical determinants of antagonist activity at the D1 receptor, with (R)-aporphines uniformly exhibiting greater affinity at both receptor subtypes but functioning as agonists rather than antagonists [4].
| Evidence Dimension | D1 vs. D2 receptor binding affinity and functional selectivity (antagonist vs. agonist) |
|---|---|
| Target Compound Data | Bulbocapnine: D1 IC₅₀ = 739 nM; D2 IC₅₀ = 14,000 nM; D1/D2 ratio ≈ 19:1; functional antagonist at both D1 and D2 |
| Comparator Or Baseline | Haloperidol: D2 Ki ≈ 0.6–5 nM, D1 Ki ≈ 80 nM (D2-preferring antagonist). SCH-23390: D1 Ki = 0.2 nM (D1-selective antagonist). Apomorphine: D1/D2 agonist (functional opposite). |
| Quantified Difference | ~19-fold D1-over-D2 selectivity vs. ~80–133-fold D2-over-D1 for haloperidol; ~3,700-fold lower D1 affinity vs. SCH-23390 but with antagonist rather than agonist character vs. apomorphine |
| Conditions | Radioligand displacement assays: D1 — [³H]SCH-23390, rat D1A receptor; D2 — [³H]spiperone, rat D2 receptor. Data curated by ChEMBL and Eli Lilly; deposited in BindingDB (BDBM50016018). Functional antagonism confirmed by striatal adenylate cyclase assay (Miller et al., 1976). |
Why This Matters
Bulbocapnine is one of very few naturally occurring D1-preferring antagonists, making it a critical tool compound for dissecting D1-mediated signaling pathways without the profound D2 blockade that confounds interpretation of haloperidol-based experiments.
- [1] BindingDB Entry BDBM50016018. Bulbocapnine (CHEMBL157912): IC₅₀ D1 = 739 nM, D2 = 14,000 nM. Curated from ChEMBL and Eli Lilly. BindingDB, UCSD. View Source
- [2] Haloperidol: D2 Ki ≈ 0.6 nM (inverse agonist IC₅₀ = 0.8 nM), D3 Ki = 0.2 nM, D4 Ki = 22 nM. PDSP Ki Database; see also Univ-Bio haloperidol product specification. D1 Ki ≈ 80 nM from Schaus et al. context. View Source
- [3] Bourne JA. SCH 23390: the first selective dopamine D1-like receptor antagonist. CNS Drug Reviews. 2001;7(4):399-414. Ki D1 = 0.2 nM, D5 = 0.3 nM. PMID: 11830757. View Source
- [4] Schaus JM, et al. Aporphines as antagonists of dopamine D-1 receptors. Journal of Medicinal Chemistry. 1990;33(2):600-607. doi:10.1021/jm00164a022. PMID: 2405158. View Source
